N~4~-(2-fluorophenyl)-N~2~-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine
Description
N4-(2-fluorophenyl)-N2-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound characterized by the presence of fluorine atoms on phenyl rings and a nitro group on a pyrimidine ring
Properties
Molecular Formula |
C16H12F2N6O2 |
|---|---|
Molecular Weight |
358.30 g/mol |
IUPAC Name |
4-N-(2-fluorophenyl)-2-N-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H12F2N6O2/c17-9-4-3-5-10(8-9)20-16-22-14(19)13(24(25)26)15(23-16)21-12-7-2-1-6-11(12)18/h1-8H,(H4,19,20,21,22,23) |
InChI Key |
GCJOSOCCAJQLJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC(=CC=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-fluorophenyl)-N2-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by the introduction of fluorophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N4-(2-fluorophenyl)-N2-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
N4-(2-fluorophenyl)-N2-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N4-(2-fluorophenyl)-N2-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent inhibitor in certain biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: Another fluorinated compound with similar structural features.
3-chloro-N-(2-fluorophenyl)benzamide: Contains a chloro group instead of a nitro group.
2-iodo-N-(4-bromophenyl)benzamide: Features different halogen substitutions.
Uniqueness
N4-(2-fluorophenyl)-N2-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to the combination of fluorine atoms and a nitro group, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
